![molecular formula C9H24Cl3N3 B2683884 [3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride CAS No. 2416218-54-5](/img/structure/B2683884.png)
[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride” is a chemical compound with the molecular formula C9H24Cl3N3. It is used in various applications, including as a raw material for the manufacture of numerous chemical products such as polymers, paints, adhesives, and as an epoxy hardener .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H21N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h7-9H,1-6,10-12H2;3*1H/t7-,8+,9-;;; .Physical And Chemical Properties Analysis
“this compound” is a colorless, transparent liquid with an amine odor . It is soluble in water and alcohol . The compound has a molecular weight of 280.67 . It is stored at room temperature and is a powder in its physical form .科学的研究の応用
Synthesis of Enantiomerically Pure Compounds : A study explored the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, potentially useful as inhibitors of HIV. This involves a series of chemical transformations starting from racemic trans-4,5-bis(methoxycarbonyl)cyclohexene. Although the synthesized compounds did not show activity against HIV, the process demonstrates the utility of cyclohexyl-based compounds in synthesizing enantiomerically pure substances, which could have applications in drug development (Åsa Rosenquist Å et al., 1996).
Development of Organosoluble Polyimides : Another research focused on the synthesis of organosoluble polyimides using aromatic diamines with cyclohexane cardo groups. These polyimides exhibited excellent solubility in various organic solvents and showed good mechanical properties and thermal stability. Such materials could be significant in the development of high-performance plastics and coatings (Chin‐Ping Yang et al., 2004).
Biodegradation of Pollutants : A study on the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) with municipal anaerobic sludge identified methylenedinitramine and bis(hydroxymethyl)nitramine as degradation products. This research highlights the potential role of cyclohexyl-related compounds in environmental remediation, particularly in the biodegradation of hazardous substances (J. Hawari et al., 2000).
Corrosion Inhibition : Research into corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in hydrochloric acid medium revealed that this compound effectively inhibits acidic corrosion. This suggests the potential application of cyclohexyl-based compounds in the field of corrosion inhibition and material protection (F. Bentiss et al., 2009).
Safety and Hazards
“[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
[3,5-bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h7-9H,1-6,10-12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUISPPJZQHGODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1CN)CN)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)
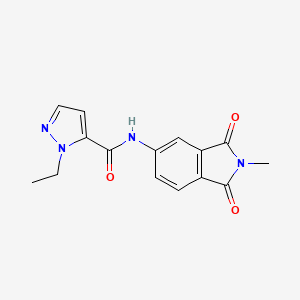
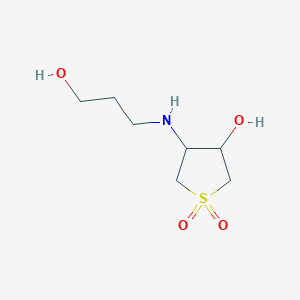
![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
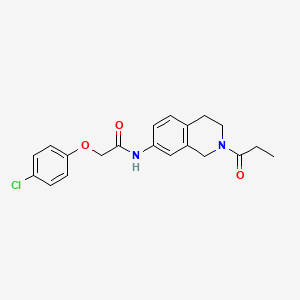
![4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2683815.png)
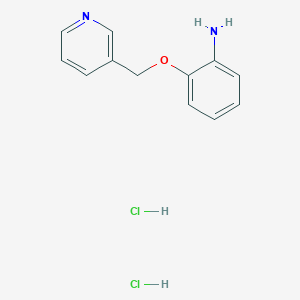
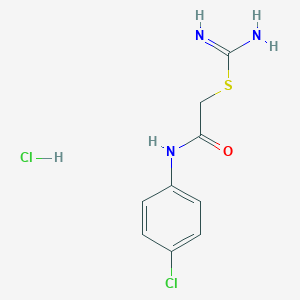
![2-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2683819.png)

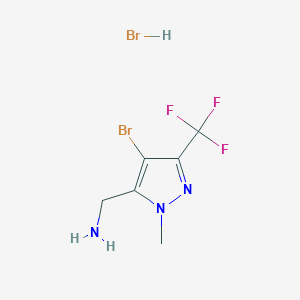
methanone](/img/structure/B2683823.png)